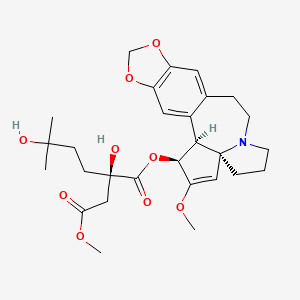
Harringtonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Harringtonine is a natural alkaloid extracted from the plant genus Cephalotaxus. It has garnered significant attention due to its potent anticancer properties, particularly in the treatment of hematological malignancies such as leukemia . This compound and its derivatives, including homothis compound, have been used as therapeutic agents worldwide .
準備方法
Synthetic Routes and Reaction Conditions: Harringtonine is primarily obtained from the leaves, bark, and seeds of Cephalotaxus species . The extraction process involves several steps, including solvent extraction and purification. Chemical synthesis methods have also been developed to produce this compound, involving complex organic reactions and specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Cephalotaxus plants. The process includes harvesting the plant material, drying, and extracting the active compounds using solvents such as ethanol or methanol . The crude extract is then purified through various chromatographic techniques to isolate this compound .
化学反応の分析
Types of Reactions: Harringtonine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various derivatives of this compound, such as homothis compound and isothis compound . These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
科学的研究の応用
Harringtonine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a starting material for synthesizing various derivatives with potential therapeutic applications . Its unique structure makes it an interesting subject for studying complex organic reactions and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study its effects on cellular processes, such as protein synthesis and cell cycle regulation . It serves as a valuable tool for understanding the molecular mechanisms underlying cancer and other diseases .
Medicine: this compound’s most notable application is in medicine, where it is used as an anticancer agent . It has shown efficacy in treating various types of leukemia and other hematological malignancies . Clinical trials and studies continue to explore its potential in treating solid tumors and other cancers .
Industry: In the pharmaceutical industry, this compound is used to develop and manufacture anticancer drugs . Its derivatives, such as homothis compound, are formulated into injectable medications for clinical use .
作用機序
Harringtonine is part of the cephalotaxine alkaloid family, which includes compounds such as homothis compound, isothis compound, and deoxythis compound . These compounds share similar structures and biological activities but differ in their side chains and specific molecular interactions .
Uniqueness: this compound’s unique structure, characterized by a methylene group in its side chain, distinguishes it from other cephalotaxine alkaloids . This structural difference contributes to its specific binding properties and therapeutic efficacy .
類似化合物との比較
- Homoharringtonine
- Isothis compound
- Deoxythis compound
特性
CAS番号 |
26833-85-2 |
|---|---|
分子式 |
C28H37NO9 |
分子量 |
531.6 g/mol |
IUPAC名 |
1-O-[(6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate |
InChI |
InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23?,24?,27-,28?/m1/s1 |
InChIキー |
HAVJATCHLFRDHY-UHQSDWAMSA-N |
SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
異性体SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@]2(CCC5)C=C1OC)OCO4)O)O |
正規SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
26833-85-2 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
harringtonine harringtonine hydrochloride harringtonine, (R)-isomer harringtonine, (S)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















